molecular formula C10H21ClO4S B13524478 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13524478
M. Wt: 272.79 g/mol
InChI Key: MKSUUQWNIHFPNS-UHFFFAOYSA-N
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Description

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride functional group

Preparation Methods

The synthesis of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethanol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid group under specific conditions.

    Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonate esters.

Common reagents used in these reactions include nucleophiles like amines for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to modify biomolecules for various studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications.

Comparison with Similar Compounds

Similar compounds include other sulfonyl chlorides like methanesulfonyl chloride and benzenesulfonyl chloride. Compared to these, 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has a more complex structure, which can offer unique reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for specific applications where other sulfonyl chlorides may not be suitable.

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

2-[2-(4-methylpentan-2-yloxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-9(2)8-10(3)15-5-4-14-6-7-16(11,12)13/h9-10H,4-8H2,1-3H3

InChI Key

MKSUUQWNIHFPNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCCOCCS(=O)(=O)Cl

Origin of Product

United States

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